2-Thiopheneglyoxylic acid chemical properties and structure
2-Thiopheneglyoxylic acid chemical properties and structure
An In-depth Technical Guide to 2-Thiopheneglyoxylic Acid: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2-Thiopheneglyoxylic acid (also known as α-Oxo-2-thiopheneacetic acid). The information is curated for researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed experimental protocols, and structural elucidation.
Chemical Properties and Structure
2-Thiopheneglyoxylic acid is a heterocyclic organic compound containing a thiophene ring substituted with a glyoxylic acid functional group. Its chemical structure and properties are summarized below.
Table 1: Physicochemical Properties of 2-Thiopheneglyoxylic Acid
| Property | Value | Source(s) |
| IUPAC Name | 2-Oxo-2-(thiophen-2-yl)acetic acid | [1][2] |
| Synonyms | α-Oxo-2-thiopheneacetic acid, 2-Thienylglyoxylic acid | [3] |
| CAS Number | 4075-59-6 | |
| Molecular Formula | C₆H₄O₃S | |
| Molecular Weight | 156.16 g/mol | |
| Melting Point | 88-91 °C | |
| Boiling Point | 274.2 °C at 760 mmHg | |
| Solubility | Data not available. Expected to be soluble in polar organic solvents and aqueous bases. | |
| pKa | Data not available. As a carboxylic acid, it is expected to be acidic. |
Table 2: Structural Identifiers for 2-Thiopheneglyoxylic Acid
| Identifier | Value | Source(s) |
| SMILES | O=C(C(=O)O)c1cccs1 | |
| InChI | InChI=1S/C6H4O3S/c7-5(6(8)9)4-2-1-3-10-4/h1-3H,(H,8,9) | |
| InChIKey | GIWRVUADKUVEGU-UHFFFAOYSA-N |
Spectral Data
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¹H NMR: The spectrum would show signals for the three protons on the thiophene ring, likely in the aromatic region (δ 7.0-8.5 ppm), with coupling patterns characteristic of a 2-substituted thiophene. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (>10 ppm), though its observation may depend on the solvent used.
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¹³C NMR: The spectrum would display six distinct carbon signals. The two carbonyl carbons (keto and carboxylic acid) would be found in the downfield region (δ 160-190 ppm). The four carbons of the thiophene ring would appear in the aromatic region (δ 120-150 ppm).
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Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and carboxylic acid groups (typically in the range of 1650-1760 cm⁻¹). A broad O-H stretching band for the carboxylic acid would be expected around 2500-3300 cm⁻¹. C-H stretching of the thiophene ring would appear around 3100 cm⁻¹.
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Mass Spectrometry (MS): The mass spectrum under electron ionization would likely show a molecular ion peak at m/z 156. Common fragmentation patterns for α-keto acids include the loss of CO₂ (m/z 44) and CO (m/z 28). Fragmentation of the thiophene ring would also be observed.
Experimental Protocols
Synthesis of 2-Thiopheneglyoxylic Acid from 2-Acetylthiophene
A common method for the synthesis of 2-Thiopheneglyoxylic acid is the oxidation of 2-acetylthiophene. The following protocol is adapted from a patented procedure[4].
Reaction Scheme:
Materials:
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2-Acetylthiophene
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Nitrosyl sulfuric acid (40% solution in sulfuric acid)
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Sulfuric acid (60-70%)
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Ice
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Sodium hydroxide solution
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Dichloromethane or other suitable organic solvent for extraction
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Hydrochloric acid
Procedure:
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In a reaction vessel equipped with a stirrer and cooling bath, add 2-acetylthiophene to a solution of sulfuric acid.
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Cool the mixture to 0-10 °C with stirring.
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Slowly add nitrosyl sulfuric acid to the reaction mixture, maintaining the internal temperature between 10-20 °C.
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After the addition is complete, continue to stir the mixture for approximately 1 hour at the same temperature.
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Slowly pour the reaction mixture into a larger vessel containing ice-water with vigorous stirring to precipitate the product.
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Filter the resulting solid and wash with cold water.
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Dissolve the crude solid in an aqueous sodium hydroxide solution.
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Adjust the pH of the solution to approximately 3 with hydrochloric acid.
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Extract the aqueous solution with dichloromethane to remove impurities.
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Separate the aqueous layer and further acidify to a pH of approximately 1 with hydrochloric acid to precipitate the purified 2-Thiopheneglyoxylic acid.
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Filter the solid product, wash with a small amount of cold water, and dry under vacuum.
Purification and Characterization:
The purity of the synthesized 2-Thiopheneglyoxylic acid can be assessed by measuring its melting point and using techniques such as thin-layer chromatography (TLC), NMR spectroscopy, and mass spectrometry. The expected melting point is in the range of 88-91 °C.
Reactivity and Potential Applications
2-Thiopheneglyoxylic acid, as an α-keto acid, is a versatile synthetic intermediate. The carboxylic acid can undergo esterification and amidation reactions. The ketone functionality can be subject to nucleophilic attack. Decarboxylation of 2-Thiopheneglyoxylic acid can be a route to 2-thenaldehyde.
While specific biological activities or signaling pathway involvement for 2-Thiopheneglyoxylic acid are not well-documented in the available literature, thiophene derivatives, in general, are known to possess a wide range of pharmacological properties, including anti-inflammatory and antimicrobial activities. Given its structure, 2-Thiopheneglyoxylic acid serves as a valuable building block in medicinal chemistry for the synthesis of more complex, biologically active molecules.
Visualization of Synthetic Pathway
As no specific signaling pathway for 2-Thiopheneglyoxylic acid has been identified, the following diagram illustrates its synthesis from 2-acetylthiophene, a key experimental workflow.
Caption: Synthesis workflow for 2-Thiopheneglyoxylic acid.
This guide provides a foundational understanding of 2-Thiopheneglyoxylic acid for scientific and research purposes. Further investigation is warranted to fully elucidate its spectral characteristics, pKa, and potential biological activities.
References
- 1. Human Metabolome Database: 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000119) [hmdb.ca]
- 2. 2-OXO-2-(THIOPHEN-2-YL)ACETIC ACID | CAS 4075-59-6 [matrix-fine-chemicals.com]
- 3. 1stsci.com [1stsci.com]
- 4. CN110590736A - Synthesis method of 2-thiophene glyoxylic acid - Google Patents [patents.google.com]
